(3-Chloro-2-hydroxypropyl)phosphonic acid
Description
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl)phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHUXSANBRAURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-hydroxypropyl)phosphonic acid typically involves the reaction of 3-chloro-1,2-propanediol with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloro-1,2-propanediol+phosphorous acid→(3-Chloro-2-hydroxypropyl)phosphonic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-hydroxypropyl)phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonic acids, while oxidation reactions may produce ketones or aldehydes.
Scientific Research Applications
(3-Chloro-2-hydroxypropyl)phosphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pro-drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2-hydroxypropyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares (3-Chloro-2-hydroxypropyl)phosphonic acid with key analogs, focusing on molecular features, inhibitory activity, and physicochemical properties.
Comparison with Hydroxy-Substituted Phosphonic Acids
1-Hydroxypropylphosphonic acid (1HPP) and (1-Hydroxy-2-methylpropyl)phosphonic acid (1H2M) are structurally related but lack the chlorine substituent. Both compounds exhibit inhibitory activity against the FosM enzyme in Mycobacterium abscessus:
- At 5 mM concentration, 1HPP and 1H2M reduce the apparent catalytic rate ($k_{\text{cat}}$) of FosM to 3.3 s⁻¹ and 3.4 s⁻¹ , respectively .
- Key Difference : The absence of the chlorine atom in 1HPP and 1H2M likely alters their binding affinity compared to this compound, though direct comparative data for the latter’s enzyme inhibition is unavailable. The chlorine substituent may enhance steric or electronic interactions in target binding.
Comparison with Methylphosphonate Esters
Methylphosphonate esters, such as 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl methylphosphonate , feature bulky substituents (e.g., dichloro, trifluoro, phenyl groups) and ester linkages:
- Molecular Formula : C₁₀H₁₀Cl₂F₃O₃P .
- Bulky substituents like phenyl and trifluoromethyl groups may improve thermal or chemical resistance, making these compounds suitable for material science applications .
Comparison with Diethyl Ester Derivatives
The diethyl ester of this compound (C₇H₁₄ClO₄P) demonstrates how esterification modifies properties:
- Key Difference : Esterification increases lipophilicity, improving membrane permeability in biological systems compared to the polar phosphonic acid form. This alteration could enhance bioavailability in drug delivery contexts .
Data Table: Comparative Analysis of Phosphonic Acid Derivatives
Research Implications and Gaps
- Structural-Activity Relationships : The chlorine and hydroxyl groups in this compound may synergistically influence enzyme inhibition, but empirical studies are needed to confirm this hypothesis.
- Application Potential: Methylphosphonate esters with halogenated substituents and diethyl esters highlight pathways for optimizing stability and bioavailability, which could guide derivative synthesis for the target compound.
Biological Activity
(3-Chloro-2-hydroxypropyl)phosphonic acid, also known as (2R)-3-chloro-2-hydroxypropylphosphonic acid, is a phosphonic acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including agriculture and pharmaceuticals. This article explores its biological activity, mechanisms of action, toxicity, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is known to inhibit enzymes by binding to their active sites, effectively blocking their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects depending on the context of its application.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Phosphonic acid derivative | Enzyme inhibition |
| Fosfomycin | Phosphonic acid antibiotic | Bactericidal activity against Gram-positive and Gram-negative bacteria |
| Phosphoric Acid Derivatives | Various | Varies widely; generally less reactive than phosphonates |
Fosfomycin serves as a notable comparison due to its similar structural characteristics and its established bactericidal properties .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that phosphonate compounds can exhibit antimicrobial effects by mimicking natural substrates involved in bacterial cell wall synthesis. This mechanism is similar to that observed in fosfomycin, which inhibits the enzyme MurA involved in peptidoglycan biosynthesis .
- Toxicological Effects : At high doses, this compound has been associated with hepatotoxicity in experimental animal models. Evidence from studies indicates acute hepatitis and other liver-related pathologies following exposure .
- Carcinogenicity Studies : Long-term exposure studies in rats have shown an increased incidence of tumors in high-dose groups, particularly hepatocellular carcinoma and thyroid follicular cell adenomas. These findings highlight the potential carcinogenic risks associated with high levels of exposure to this compound .
Hepatotoxicity Investigation
Antimicrobial Efficacy Testing
In vitro studies have been conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The results indicated promising bactericidal activity, particularly against Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
